molecular formula C21H28N2O2S B2879515 N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 953261-22-8

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2879515
CAS No.: 953261-22-8
M. Wt: 372.53
InChI Key: QMFVZNUFXAPNTC-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as donepezil , are known to inhibit acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Biochemical Pathways

If the compound acts as an acetylcholinesterase inhibitor like donepezil , it could affect cholinergic signaling pathways, impacting various physiological processes such as muscle function, learning, and memory.

Result of Action

If it acts similarly to donepezil , it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved through the reductive amination of benzylamine with 4-piperidone under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

  • Sulfonamide Formation: : The next step involves the reaction of the piperidine intermediate with 2,5-dimethylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of the piperidine attacks the sulfonyl chloride, forming the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, where nucleophiles can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and receptor binding.

  • Medicine: : Explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

  • Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives and piperidine-containing compounds:

    N-phenyl-2,5-dimethylbenzenesulfonamide: Lacks the piperidine ring, resulting in different biological activity and chemical reactivity.

    N-benzylpiperidine-4-sulfonamide: Similar structure but without the dimethyl substitution on the benzene ring, leading to variations in its chemical properties and applications.

    4-benzylpiperidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds like this compound.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVZNUFXAPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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